7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine
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Overview
Description
7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a methyl group at the 7th position and a biphenyl group at the 2nd position further defines its unique chemical structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and aromatization steps .
Industrial Production Methods: Industrial production of this compound may involve solvent-free and catalyst-free synthesis methods to enhance efficiency and reduce environmental impact. These methods often utilize microwave irradiation or other advanced techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including as an anti-tuberculosis agent and in cancer research.
Industry: It is used in the development of advanced materials and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2-(4-Biphenylyl)-7-methylimidazo[1,2-a]pyridine
- 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
- 5-Amino-7-(4-chlorophenyl)-8-nitroimidazo[1,2-a]pyridine
Comparison: Compared to similar compounds, 7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
65964-64-9 |
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Molecular Formula |
C20H16N2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
7-methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C20H16N2/c1-15-11-12-22-14-19(21-20(22)13-15)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-14H,1H3 |
InChI Key |
NQPDJKZNBMWLFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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